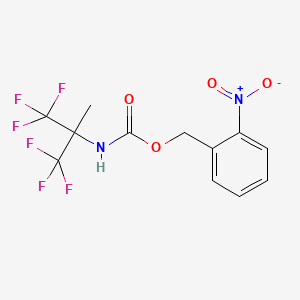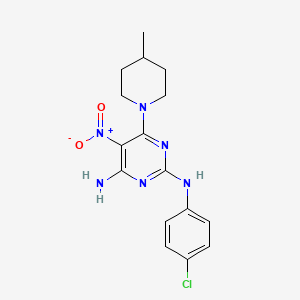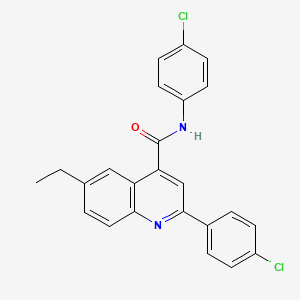![molecular formula C19H17Cl2N3O4 B15152167 1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring, a dichlorophenyl group, and an oxoethoxy linkage, making it a unique molecule with significant potential in various fields.
Métodos De Preparación
The synthesis of 1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-amino-3,5-dichlorophenyl ketone, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes further reactions, including cyclization and amidation, to yield the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include:
Clenbuterol: A β2 agonist with a similar dichlorophenyl group but different functional groups.
Clenproperol and Clenpenterol: Structural isomers with similar pharmacological properties
Propiedades
Fórmula molecular |
C19H17Cl2N3O4 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
1-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-12-6-13(21)8-14(7-12)23-17(25)10-28-16-3-1-15(2-4-16)24-9-11(19(22)27)5-18(24)26/h1-4,6-8,11H,5,9-10H2,(H2,22,27)(H,23,25) |
Clave InChI |
CHFOWLCAIBDMHS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15152095.png)
![1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B15152104.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15152110.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15152115.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15152123.png)
![1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15152127.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152138.png)
![2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15152149.png)


![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15152175.png)
![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)
